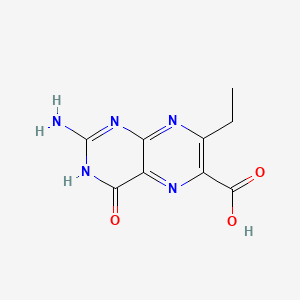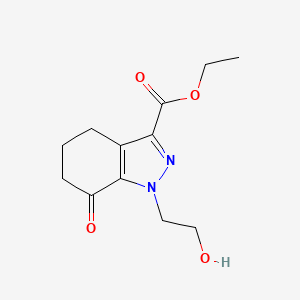![molecular formula C18H21Cl3N2O B13367584 N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N'-methylpropane-1,3-diamine](/img/structure/B13367584.png)
N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N'-methylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and a benzyl group
Métodos De Preparación
The synthesis of N1-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine typically involves a multi-step process. One common method includes the reaction of 5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl chloride with N-methyl-1,3-propanediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Análisis De Reacciones Químicas
N~1~-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms or reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Aplicaciones Científicas De Investigación
N~1~-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
N~1~-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine can be compared to other similar compounds, such as:
N-methyl-1,3-propanediamine: A simpler compound used as a building block in organic synthesis.
5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl chloride: A precursor in the synthesis of the target compound.
Benzylamines: A class of compounds with similar structural features but different functional groups.
The uniqueness of N1-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine lies in its specific arrangement of chlorine atoms and benzyl groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C18H21Cl3N2O |
|---|---|
Peso molecular |
387.7 g/mol |
Nombre IUPAC |
N'-[[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]-N-methylpropane-1,3-diamine |
InChI |
InChI=1S/C18H21Cl3N2O/c1-22-7-2-8-23-11-14-10-15(19)4-6-18(14)24-12-13-3-5-16(20)17(21)9-13/h3-6,9-10,22-23H,2,7-8,11-12H2,1H3 |
Clave InChI |
ODUVGKKLTVWNJY-UHFFFAOYSA-N |
SMILES canónico |
CNCCCNCC1=C(C=CC(=C1)Cl)OCC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Methyl-1-benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367514.png)


![1,3-benzothiazol-2-yl[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B13367539.png)
![3-(1-Benzofuran-2-yl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367546.png)
![N-[2-(pyridin-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13367564.png)

![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367576.png)


![2-chloro-N-methyl-N-phenyl-4-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}benzamide](/img/structure/B13367596.png)
![8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium](/img/structure/B13367600.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13367604.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13367612.png)
